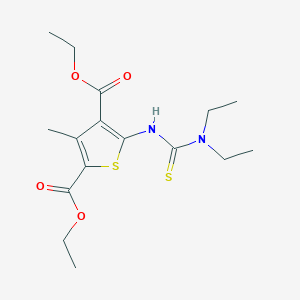![molecular formula C16H10N6S B275004 5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B275004.png)
5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a potent inhibitor of certain enzymes and has been studied extensively for its potential use in various fields of research.
Mechanism of Action
The mechanism of action of 5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound targets specific enzymes that are involved in the signaling pathways that regulate cell growth and division, thus inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the formation of blood vessels that supply nutrients to cancer cells. Additionally, this compound has also been shown to have anti-inflammatory properties and can reduce the production of certain cytokines that are involved in inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile in lab experiments is its potency and specificity. This compound has been shown to be a potent inhibitor of certain enzymes and can selectively target specific signaling pathways that are involved in cancer cell growth and division. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, and therefore, careful consideration must be given to the dosage and concentration used in lab experiments.
Future Directions
There are several future directions for the research and development of 5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile. Some of the potential future directions include:
1. Studying the potential use of this compound in combination with other anti-cancer drugs to enhance its potency and efficacy.
2. Investigating the use of this compound in the treatment of other diseases such as inflammatory disorders and autoimmune disorders.
3. Developing new synthesis methods for this compound that are more efficient and cost-effective.
4. Studying the potential use of this compound in targeted drug delivery systems for the treatment of cancer.
5. Investigating the potential use of this compound as a diagnostic tool for the detection of cancer cells.
In conclusion, this compound is a chemical compound that has significant potential for use in various fields of scientific research. This compound has potent anti-cancer properties and has been studied extensively for its potential use in cancer research. However, further research is needed to fully understand the potential applications of this compound and to develop more efficient synthesis methods and targeted drug delivery systems.
Synthesis Methods
The synthesis of 5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile involves a series of reactions that require specific reagents and conditions. The most commonly used method for the synthesis of this compound involves the reaction of 5-phenylthieno[2,3-d]pyrimidin-4-amine with 4-cyanopyrazole in the presence of a suitable catalyst. The reaction yields this compound as the final product.
Scientific Research Applications
5-Amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells.
properties
Molecular Formula |
C16H10N6S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C16H10N6S/c17-6-11-7-21-22(14(11)18)15-13-12(10-4-2-1-3-5-10)8-23-16(13)20-9-19-15/h1-5,7-9H,18H2 |
InChI Key |
PDPASSLEZFXVKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4C(=C(C=N4)C#N)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4C(=C(C=N4)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B274923.png)
![2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(methylcarbamoyl)acetamide](/img/structure/B274924.png)
![2-[(12-Phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetamide](/img/structure/B274935.png)
![Diethyl 3-methyl-5-[(6-methylpyridin-2-yl)carbamothioylamino]thiophene-2,4-dicarboxylate](/img/structure/B274953.png)
![Diethyl 3-methyl-5-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B274957.png)
![Diethyl 3-methyl-5-[(4-methylpiperidine-1-carbothioyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B274958.png)

![Diethyl 5-[(4-benzylpiperazine-1-carbothioyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B274960.png)


![Diethyl 3-methyl-5-[[2-(3-methylpiperidin-1-yl)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B274984.png)
![Ethyl 5-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274991.png)
![Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274992.png)
![Ethyl 5-amino-1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate](/img/structure/B275003.png)